molecular formula C17H12BrN5S B2708154 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894058-77-6

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2708154
CAS No.: 894058-77-6
M. Wt: 398.28
InChI Key: SPCQYXVYFXFEDS-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by the presence of a bromophenyl group, a methylsulfanyl group, and a pyridinyl group attached to a triazolopyridazine core. It has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate hydrazine derivatives and pyridine carboxylic acids under acidic or basic conditions.

    Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent.

    Attachment of the methylsulfanyl group: This can be accomplished through a nucleophilic substitution reaction using a thiol reagent such as methylthiol in the presence of a base like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas (H₂).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Palladium on carbon (Pd/C), hydrogen gas (H₂)

    Substitution: Amines, alkoxides, sodium hydride (NaH)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Phenyl-substituted derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-[(4-Methylphenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
  • 3-[(4-Fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain molecular targets. Additionally, the combination of the triazolopyridazine core with the bromophenyl and methylsulfanyl groups provides a distinct structural framework that can be exploited for various applications in medicinal chemistry and material science.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrN5S/c18-14-5-3-12(4-6-14)11-24-17-21-20-16-8-7-15(22-23(16)17)13-2-1-9-19-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCQYXVYFXFEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN3C(=NN=C3SCC4=CC=C(C=C4)Br)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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